

An In-depth Technical Guide to Dinitropyrene Isomers and Their Chemical Structures

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Compound of Interest

Compound Name: *Dinitropyrene*

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This technical guide provides a comprehensive overview of the core chemical and biological characteristics of **dinitropyrene** (DNP) isomers, with a primary focus on the 1,3-, 1,6-, and 1,8-isomers. **Dinitropyrenes** are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are environmental contaminants, notably found in diesel exhaust and airborne particulate matter. Their potent mutagenicity and carcinogenicity make them a significant area of study in toxicology and drug development.

Chemical Structure and Identification

The chemical structure of pyrene allows for the formation of several dinitro-isomers. The positions of the nitro groups on the pyrene backbone significantly influence the isomer's chemical and biological properties. The most commonly studied isomers are **1,3-dinitropyrene**, **1,6-dinitropyrene**, and **1,8-dinitropyrene**.

Below are the chemical structures and identification details for these key isomers.

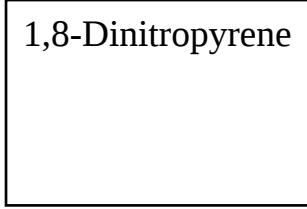
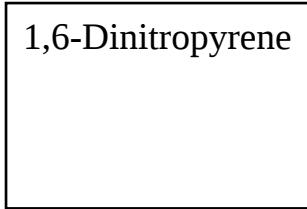
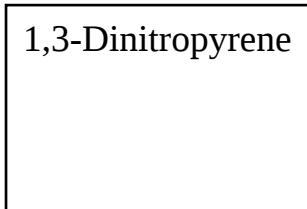

1,8-Dinitropyrene
1,6-Dinitropyrene
1,3-Dinitropyrene[Click to download full resolution via product page](#)

Figure 1: Chemical structures of **Dinitropyrene** isomers.

Table 1: Chemical Identification of **Dinitropyrene** Isomers

Isomer	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
1,3-Dinitropyrene	1,3-dinitropyrene	75321-20-9	C ₁₆ H ₈ N ₂ O ₄	292.25
1,6-Dinitropyrene	1,6-dinitropyrene	42397-64-8	C ₁₆ H ₈ N ₂ O ₄	292.25
1,8-Dinitropyrene	1,8-dinitropyrene	42397-65-9	C ₁₆ H ₈ N ₂ O ₄	292.25

Physicochemical Properties

The physicochemical properties of **dinitropyrene** isomers are crucial for understanding their environmental fate, transport, and bioavailability. The high melting points and low vapor

pressures are characteristic of polycyclic aromatic compounds. Solubility in organic solvents like dimethyl sulfoxide (DMSO) is important for their use in in vitro experimental settings.

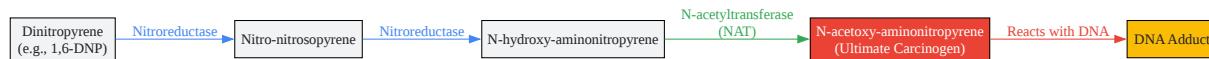
Table 2: Physicochemical Properties of **Dinitropyrene** Isomers

Property	1,3-Dinitropyrene	1,6-Dinitropyrene	1,8-Dinitropyrene
Melting Point (°C)	275[1]	>300[2][3]	>300[4]
Boiling Point (°C)	434.19 (estimated)[1]	N/A	N/A
Density (g/cm ³)	1.2855 (estimated)[1]	N/A	N/A
Vapor Pressure (mm Hg at 25°C)	N/A	9.1 × 10 ⁻¹⁰ (estimated)[2]	9.1 × 10 ⁻¹⁰ (estimated)[4]
Solubility	Soluble in DMSO (2 mg/mL)[5]	Moderately soluble in toluene	Soluble in DMSO (2 mg/mL)
logP (Octanol-Water Partition Coefficient)	N/A	N/A	N/A

Biological Activity and Metabolic Activation

Dinitropyrene isomers are potent mutagens, and their biological activity is dependent on metabolic activation to electrophilic intermediates that can form covalent adducts with DNA. The primary pathway for this activation is through nitroreduction.

The metabolic activation of **dinitropyrenes** is a multi-step process. Initially, one of the nitro groups is reduced by cytosolic nitroreductases to a nitroso intermediate. This is followed by further reduction to an N-hydroxy arylamine. This N-hydroxy arylamine can then undergo O-acetylation by N-acetyltransferases (NATs) to form a highly reactive N-acetoxy arylamine. This ultimate carcinogen can then react with DNA, primarily at the C8 position of guanine, to form DNA adducts. These adducts can lead to mutations if not repaired.



[Click to download full resolution via product page](#)**Figure 2:** Metabolic activation pathway of **dinitropyrenes**.

Experimental Protocols

Synthesis of Dinitropyrene Isomers

General Procedure for Nitration of Pyrene:

The synthesis of **dinitropyrene** isomers is typically achieved through the nitration of pyrene. This process often yields a mixture of isomers that require separation.

- Nitration Reaction: Pyrene is dissolved in a suitable solvent such as acetic anhydride. A nitrating agent, commonly nitric acid or a metal nitrate like copper(II) nitrate, is added to the solution. The reaction is typically stirred at a controlled temperature (e.g., 55°C) for several hours.
- Work-up: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed to remove inorganic byproducts.
- Separation and Purification: The resulting mixture of **dinitropyrene** isomers is separated using chromatographic techniques. Flash chromatography on a silica gel column with a suitable eluent system (e.g., a gradient of dichloromethane in petroleum ether) is a common method for isolating the individual isomers.
- Characterization: The purity and identity of the isolated isomers are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mutagenicity Assessment: Ames Test

The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemical compounds.

Protocol Outline:

- Bacterial Strains: *Salmonella typhimurium* strains TA98 and TA100 are commonly used for testing nitro-PAHs. These strains are histidine auxotrophs, meaning they cannot synthesize

histidine and require it for growth.

- Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to determine if the compound or its metabolites are mutagenic.
- Exposure: The tester strains are exposed to various concentrations of the **dinitropyrene** isomer (dissolved in a suitable solvent like DMSO) on a minimal glucose agar plate. A small amount of histidine is added to allow for a few initial cell divisions, during which mutations can occur.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[6][7][8]

DNA Adduct Analysis: ³²P-Postlabeling Assay

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

Protocol Outline:

- DNA Isolation: DNA is isolated from cells or tissues that have been exposed to the **dinitropyrene** isomer.
- DNA Digestion: The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[5][9][10]
- Adduct Enrichment: The bulky aromatic adducts are often enriched from the normal nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not the adducted ones.[5][9]
- ³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ -³²P]ATP using T4 polynucleotide kinase.[5][9][10]

- Chromatographic Separation: The ^{32}P -labeled DNA adducts are separated by multidimensional thin-layer chromatography (TLC).[\[5\]](#)[\[9\]](#)
- Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.[\[5\]](#)[\[9\]](#)[\[10\]](#)

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **dinitropyrene** isomers. The chemical shifts of the protons (^1H NMR) and carbons (^{13}C NMR) are sensitive to the positions of the nitro groups.

Table 3: Representative ^{13}C NMR Chemical Shift Data for **1,6-Dinitropyrene** (in DMSO-d_6)

Carbon Position	Chemical Shift (ppm)
C1, C6	~147
C2, C7	~124
C3, C8	~128
C4, C9	~129
C5, C10	~123
C10a, C10c	~130
C10b, C3a	~124
C5a, C8a	~127

Note: Specific chemical shift assignments can vary slightly depending on the solvent and experimental conditions. Data for 1,3- and 1,8-**dinitropyrene** are less commonly reported in detail.

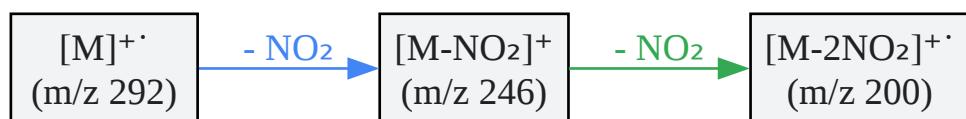
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of **dinitropyrene** isomers. Under electron ionization (EI), the molecular ion (M^+) is typically observed at m/z 292.

Common Fragmentation Pathways:

The fragmentation of **dinitropyrenes** under EI-MS is characterized by the sequential loss of nitro groups (NO_2) and other small neutral molecules.

- Loss of NO_2 : A prominent fragment is often observed at m/z 246, corresponding to the loss of one nitro group ($[M - NO_2]^+$).
- Loss of a second NO_2 : A subsequent loss of the second nitro group can lead to a fragment at m/z 200 ($[M - 2NO_2]^+$).
- Other Fragments: Other fragments resulting from the cleavage of the pyrene ring system may also be observed.



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